molecular formula C7H4ClN3O B11784261 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11784261
M. Wt: 181.58 g/mol
InChI Key: OSZAYIOXBZZPJW-UHFFFAOYSA-N
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Description

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridazinone structure . Another approach includes the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with diverse properties. This versatility makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-chloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-6-2-1-4-5(10-6)3-9-11-7(4)12/h1-3H,(H,11,12)

InChI Key

OSZAYIOXBZZPJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NN=C2)Cl

Origin of Product

United States

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